5-(2,6-Difluorophenyl)pyridin-3-ol
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Overview
Description
5-(2,6-Difluorophenyl)pyridin-3-ol is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a hydroxyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids, resulting in the formation of 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of 5-(2,6-Difluorophenyl)pyridin-3-ol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorinated phenyl ring.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(2,6-difluorophenyl)pyridin-3-one, while reduction could produce 5-(2,6-difluorophenyl)pyridine.
Scientific Research Applications
5-(2,6-Difluorophenyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Difluorophenyl)pyridin-3-ol
- 5-(3,4-Difluorophenyl)pyridin-3-ol
- 5-(2,4-Difluorophenyl)pyridin-3-ol
Uniqueness
5-(2,6-Difluorophenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to other similar compounds .
Properties
IUPAC Name |
5-(2,6-difluorophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-9-2-1-3-10(13)11(9)7-4-8(15)6-14-5-7/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPKMTIYOJFJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CN=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682722 |
Source
|
Record name | 5-(2,6-Difluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-47-6 |
Source
|
Record name | 5-(2,6-Difluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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